molecular formula C18H15NO3 B8540824 5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one CAS No. 861841-97-6

5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one

Cat. No.: B8540824
CAS No.: 861841-97-6
M. Wt: 293.3 g/mol
InChI Key: RHNAJMOOMWAYNN-UHFFFAOYSA-N
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Description

5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

861841-97-6

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

5-acetyl-7-phenylmethoxy-1H-quinolin-2-one

InChI

InChI=1S/C18H15NO3/c1-12(20)16-9-14(22-11-13-5-3-2-4-6-13)10-17-15(16)7-8-18(21)19-17/h2-10H,11H2,1H3,(H,19,21)

InChI Key

RHNAJMOOMWAYNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC(=O)NC2=CC(=C1)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

13.0 g (44 mmol) 5-acetyl-7-benzyloxy-3,4-dihydro-1H-quinolin-2-one are suspended in 130 mL dioxane and combined with 15.0 g (66 mmol) of 2,3-dichloro-5,6-dicyanobenzoquinone. The mixture is refluxed for 30 minutes, cooled to ambient temperature and stirred for a further 2 hours. The solid is filtered off, washed with dioxane and dissolved in 600 mL dichloromethane/methanol (9:1). The solution is washed with sodium hydrogen carbonate solution, dried with sodium sulphate and evaporated down. Then the residue is suspended in methanol, filtered and dried.
Name
5-acetyl-7-benzyloxy-3,4-dihydro-1H-quinolin-2-one
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

DDQ (15.0 g, 66.08 mmol) is added to a suspension of 5-acetyl-7-benzyloxy-3,4-dihydro-1H-quinolin-2-one (13.0 g, 44.02 mmol) in dioxane (130 mL) and the mixture is refluxed for 30 minutes. The reaction mixture is cooled to ambient temperature and stirred for a further 2 hours. The precipitate formed is filtered off, washed with dioxane (2×20 mL) and dissolved in dichloromethane/methanol (9:1, 600 mL). The organic phase is washed with sodium bicarbonate solution (2×100 mL), dried with sodium sulphate and evaporated down. The residue is stirred with methanol, the precipitate formed is filtered off and dried. Yield: 8.3 g (64%); mass spectroscopy: [M+H]+=294.
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
5-acetyl-7-benzyloxy-3,4-dihydro-1H-quinolin-2-one
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

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